molecular formula C15H16N4O5 B4324412 METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE

METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE

Cat. No.: B4324412
M. Wt: 332.31 g/mol
InChI Key: SPDTYELATNFFTF-UHFFFAOYSA-N
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Description

Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The nitro group is introduced via nitration reactions, and the benzoate ester is formed through esterification reactions involving benzoic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to its combination of a nitro group, a benzoate ester, and a pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 4-[[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-10-7-13(19(22)23)17-18(10)9-14(20)16-8-11-3-5-12(6-4-11)15(21)24-2/h3-7H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDTYELATNFFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
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METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE

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